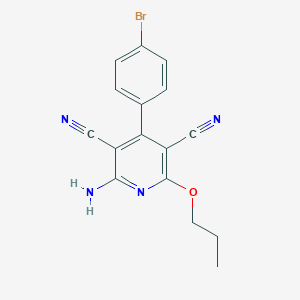
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile, also known as BPN-15606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of intracellular signaling pathways.
Mechanism of Action
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile works by inhibiting the activity of PDE4D, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important intracellular signaling molecule. By inhibiting PDE4D, 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile increases the levels of cAMP, which can lead to increased intracellular signaling and improved cognitive function.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of cAMP and activate protein kinase A (PKA), a key downstream effector of cAMP signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is its high potency and specificity for PDE4D. This makes it an ideal tool for studying the role of PDE4D in various diseases. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile. One area of interest is the potential use of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile in the treatment of depression, as studies have shown that it can increase levels of BDNF, which has been implicated in the pathophysiology of depression. Another area of interest is the potential use of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile in combination with other drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile and its potential therapeutic applications in other diseases.
Synthesis Methods
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromophenyl-2-cyanoacrylate. The resulting compound is then reacted with propylamine to form 2-amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve cognitive function in animal models of schizophrenia.
properties
Product Name |
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile |
|---|---|
Molecular Formula |
C16H13BrN4O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-propoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13BrN4O/c1-2-7-22-16-13(9-19)14(12(8-18)15(20)21-16)10-3-5-11(17)6-4-10/h3-6H,2,7H2,1H3,(H2,20,21) |
InChI Key |
IHMDCQVPVOFZIR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Canonical SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)